molecular formula C11H12O4 B7799685 Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)- CAS No. 137173-40-1

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-

Cat. No.: B7799685
CAS No.: 137173-40-1
M. Wt: 208.21 g/mol
InChI Key: CVZUMGUZDAWOGA-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate (CAS 105560-93-8) is an epoxy ester derivative characterized by a 4-methoxyphenyl substituent and a reactive oxirane (epoxide) ring. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol. Key physical properties include a melting point of 87–88°C, a boiling point of 297.7±40.0°C, and a density of 1.2±0.1 g/cm³ .

The compound is a chiral building block widely used in organic synthesis, particularly for constructing heterocyclic frameworks. For example, it serves as a precursor in synthesizing (±)-cis-2-(4-methoxyphenyl)-3-hydroxy/methoxy-2,3-dihydro-1,5-benzothiazepin-4-ones, which exhibit antimicrobial activity . Its epoxide ring enables regioselective ring-opening reactions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUMGUZDAWOGA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96125-49-4, 137173-40-1, 105560-93-8
Record name Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096125494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (2R,3S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137173401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2R,3S-(-)-3-(4-methoxyphenyl)oxiranecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,3-EPOXY-3-(4-METHOXYPHENYL)PROPIONATE, (2R,3S)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0V507XJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 2,3-EPOXY-3-(4-METHOXYPHENYL)PROPIONATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ65CA9BKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, commonly known as methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, is an optically active compound that has garnered attention in medicinal chemistry and biological research due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, relevant case studies, and potential therapeutic applications.

Overview

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : Approximately 208.21 g/mol
  • Structural Features : The compound contains an epoxide (oxirane) ring and a methoxyphenyl substituent, contributing to its reactivity and biological interactions.

Target Enzymes

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate primarily interacts with lipases, particularly from Serratia marcescens. It acts as a substrate in hydrolyzing reactions, leading to the production of optically active derivatives such as (-)MPGM.

Mode of Action

The compound undergoes hydrolysis facilitated by lipase enzymes, which results in the formation of biologically active metabolites. This reaction is first-order with respect to substrate concentration, indicating a direct relationship between substrate levels and reaction rate.

Biological Activity

The biological activity of methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate has been explored in various contexts:

  • Pharmaceutical Applications :
    • It serves as an intermediate in the synthesis of diltiazem hydrochloride, a calcium channel blocker used for treating hypertension and angina .
    • The compound's structure allows for further modifications that can enhance its pharmacological properties.
  • Toxicity and Sensitization :
    • Studies have reported allergic reactions associated with exposure to this compound, including dermatitis and skin sensitization .
    • Its classification includes warnings for potential serious eye damage and allergic skin reactions .

Case Studies

Several case studies have highlighted the compound's biological relevance:

  • Dermatitis Case Report : A study published in Contact Dermatitis documented cases of dermatitis resulting from exposure to methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate. This underscores the importance of understanding the compound's sensitizing potential in occupational settings .
  • Enantioselective Hydrolysis : Research demonstrated the successful enantioselective hydrolysis of racemic methyl (4-methoxyphenyl)glycidate using lipases. This process yielded optically active products with high enantiomeric excess (e.e.) greater than 99%, showcasing the compound's utility in asymmetric synthesis .

Potential Applications

Given its structural characteristics and biological activity, methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate has potential applications in:

  • Drug Development : As a precursor for synthesizing various pharmaceuticals.
  • Biochemical Research : Investigating interactions with biomolecules due to its epoxide nature.

Summary Table of Biological Activity

Activity TypeDescriptionReference
Target EnzymeLipase from Serratia marcescens
Pharmaceutical UseIntermediate for diltiazem hydrochloride
ToxicityAllergic skin reaction; serious eye damage potential
Enantioselective HydrolysisHigh e.e. (>99%) products via lipase catalysis

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate serves as a valuable intermediate in the synthesis of various pharmaceuticals. It has been linked to the production of cardiovascular drugs that influence calcium channel activity, aiding in the treatment of hypertension and angina .
  • Synthesis of Diltiazem :
    • The compound is utilized in the preparation of optically active Diltiazem through enzymatic resolution processes. The resolution involves using lipases to achieve high yields and purity .
  • Potential for Drug Design :
    • The reactivity of the epoxide group allows for interactions with nucleophiles such as amino acids and nucleotides. This characteristic is significant for drug design, as it may lead to modifications in biomolecules that enhance therapeutic efficacy .

Biological Research Applications

  • Interaction Studies :
    • Research indicates that methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate can modify biological molecules due to its electrophilic nature. These modifications may impact biological functions and are critical for understanding drug interactions .
  • Toxicological Studies :
    • Case reports have documented instances of dermatitis caused by exposure to this compound, highlighting its potential allergenic properties and the need for safety assessments in occupational settings .

Case Studies

  • Cardiovascular Drug Development :
    • A study demonstrated that derivatives from methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate showed promising results in modulating calcium channels, which is essential for developing new cardiovascular treatments .
  • Dermatitis Incidence Reports :
    • Reports have indicated cases of contact dermatitis linked to exposure to methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate in industrial settings, emphasizing the need for proper handling protocols .

Chemical Reactions Analysis

Enzymatic Hydrolysis for Enantiomeric Resolution

The racemic mixture undergoes enantioselective hydrolysis using lipases to isolate the (2R,3S)-enantiomer, a critical intermediate in pharmaceuticals like diltiazem.

Reaction Conditions

ParameterDetailsSource
Enzyme Lipase from Serratia marcescens or Candida cylindracea
Solvent System Toluene (organic phase) and phosphate buffer (pH 7.2–7.5)
Temperature 30°C
Conversion 50–52% hydrolysis of (±)-mixture
Yield 48 g (96% of theoretical) for (2R,3S)-enantiomer
Optical Purity >99% enantiomeric excess (ee)

This reaction exploits the enzyme’s stereospecificity to hydrolyze the undesired enantiomer, leaving the target (2R,3S)-form intact .

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under varied conditions:

Ammonia-Mediated Opening

  • Reagents : Ammonia in methanol .

  • Products : Amine derivatives (e.g., 104 ) .

  • Challenges : Formation of dimeric byproducts via amine-epoxide coupling .

Phase-Transfer Catalysis

  • Conditions : Benzyltrimethylammonium chloride (BTMAC) as catalyst, 25–40°C .

  • Outcomes :

    • Epoxide (105 ) and chlorohydrin (107 ) form in a 30:70 ratio initially, shifting to 60:40 with time .

    • Elevated temperatures (40°C) reduce reaction time to 15 hours but slightly erode enantiopurity (94% ee) .

Hydrogenation of Nitro Groups

Selective hydrogenation of nitro-substituted derivatives avoids epoxide ring cleavage:

  • Catalyst : Pt/C in THF under 4 bar H₂ .

  • Yield : Near-quantitative conversion to aniline derivatives .

Comparative Analysis of Hydrolysis Methods

MethodEnzymatic HydrolysisChemical Hydrolysis
Catalyst LipaseAcid/Base
Stereoselectivity High (≥99% ee)Low
Yield 48–96%Variable
Industrial Scalability Preferred for phase separationLimited by racemization risk
Source

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Melting Point (°C) Key Applications
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate 105560-93-8 C₁₁H₁₂O₄ Epoxide, 4-methoxyphenyl 87–88 Antimicrobial agents, chiral synthesis
Methyl 3-(4-methoxyphenyl)propionate 15823-04-8 C₁₁H₁₄O₃ Ester, 4-methoxyphenyl N/A Intermediate for fragrances, flavors
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate 869853-73-6 C₁₃H₁₈O₂S Thiol, ester N/A (oil) Organic synthesis, building blocks
Methyl (±)-trans-3-(4-chlorophenyl)glycidate N/A C₁₀H₉ClO₃ Epoxide, 4-chlorophenyl N/A Herbicidal activity (e.g., against rape)

Key Observations

Functional Group Influence: The epoxide group in methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate enhances its reactivity compared to non-epoxidized analogs like methyl 3-(4-methoxyphenyl)propionate. This allows for ring-opening reactions to synthesize bioactive heterocycles (e.g., benzothiazepinones) .

Biological Activity: Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate-derived benzothiazepinones show antimicrobial activity, whereas its 4-chlorophenyl analogs (e.g., from ) exhibit herbicidal effects against specific plant species . The absence of an epoxide in methyl 3-(4-methoxyphenyl)propionate limits its use in synthesizing reactive intermediates, confining it to simpler ester applications .

Physical Properties :

  • The epoxy group reduces molecular symmetry, contributing to a defined melting point (87–88°C) in methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, unlike liquid analogs such as ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate .

Table 2: Reactivity and Application Comparison

Compound Reactivity Profile Synthetic Applications
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate High (epoxide ring-opening) Antimicrobial heterocycles, chiral intermediates
Methyl 3-(4-methoxyphenyl)propionate Low (ester hydrolysis) Flavor/fragrance industry
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate Moderate (thiol-ene reactions) Thiol-based conjugation chemistry

Preparation Methods

Lipase-Catalyzed Transesterification

A seminal method involves treating racemic methyl trans-(±)-2,3-epoxy-3-(4-methoxyphenyl)propionate with lipase Alcaligenes in anhydrous toluene. For instance, 5 g of the racemic mixture dissolved in 150 ml toluene was combined with 2 g of lipase Alcaligenes and 4.6 g of n-butanol. After stirring at room temperature for 40 hours, the dextrorotatory (2S,3R) enantiomer was fully transesterified, leaving the levorotatory (2R,3S) enantiomer unreacted. Filtration and crystallization in t-butylmethyl ether at -10°C yielded 2 g of pure (-)-methyl (2R,3S)-epoxide with 100% ee.

Parameter Details
Starting MaterialRacemic methyl trans-(±)-epoxide (5 g)
EnzymeLipase Alcaligenes (2 g)
SolventToluene (150 ml)
Reaction Time40 hours
Yield40%
Enantiomeric Excess100% ee

Candida cylindracea Enzymatic Process

Alternative lipases, such as Candida cylindracea, have also been employed. In one protocol, 2.5 g of racemic epoxide in 100 ml toluene was treated with 250 mg of Candida cylindracea and 12 ml n-butanol. After 40 hours, the reaction mixture was extracted with diethyl ether, yielding 740 mg of (-)-epoxide upon cooling. This method achieved comparable enantiopurity but required longer reaction times.

Chemical Synthesis via Epoxidation

Chemical epoxidation employs bases like 1,8-diazabicycloundec-7-ene (DBU) to induce cyclization of chloro-hydroxy precursors into the epoxide.

DBU-Mediated Epoxidation

In Example 1 of Patent US5081240, methyl anti-(+)-(2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate (0.305 g) was reacted with DBU in dichloroethane. After 2 hours at 20°C, the mixture yielded a 95:5 trans/cis diastereomeric ratio. High-performance liquid chromatography (HPLC) isolated the trans-(2R,3S) enantiomer with 86.6% ee.

Parameter Details
Starting MaterialMethyl anti-(+)-chloro-hydroxy propionate (0.305 g)
ReagentDBU (0.2 ml)
SolventDichloroethane (2.5 ml)
Reaction Conditions20°C, 2 hours
Diastereomeric Ratio95:5 (trans:cis)
Enantiomeric Excess86.6% ee

Methanol-Mediated Epoxidation

Example 4 of the same patent demonstrated epoxidation in methanol at -5°C. A mixture of methyl syn-(-)- and anti-(+)-chloro-hydroxy propionates (0.39 g and 0.610 g) reacted with DBU, yielding 0.72 g of crystalline product after extraction. This low-temperature method minimized side reactions, achieving 85% yield.

Diastereomeric Resolution Techniques

Diastereomeric resolution involves separating epoxide diastereomers through selective crystallization. For example, methyl trans-(±)-epoxide was dissolved in t-butylmethyl ether and seeded with pure (-)-enantiomer crystals. Cooling to 5°C induced preferential crystallization, yielding 2.92 g of (-)-epoxide from 2 g of seed material.

Parameter Details
Solventt-Butylmethyl ether (100 ml)
Seed Crystal(-)-Epoxide (2 g)
Crystallization Temp5°C
Yield146% (relative to seed)
Purity>99%

Preferential Crystallization

Racemic trans-(+)-epoxide can be resolved via preferential crystallization in a saturated solvent system. Heating a racemic mixture in t-butylmethyl ether with a seed crystal of the desired enantiomer followed by gradual cooling yielded enantiopure (-)-epoxide. This method, while simple, requires precise control over supersaturation levels.

Comparative Analysis of Preparation Methods

The table below contrasts key metrics across the four methods:

Method Yield ee Complexity Scalability
Enzymatic Resolution40-50%100%ModerateHigh
Chemical Epoxidation85-95%86-93%HighModerate
Diastereomeric Resolution85-146%>99%LowLow
Preferential Crystallization90-95%>99%LowHigh

Enzymatic methods excel in enantiopurity but suffer from moderate yields. Chemical epoxidation offers higher yields but requires complex purification. Preferential crystallization balances yield and purity, making it ideal for industrial-scale production.

Q & A

Basic: What are the key synthetic routes for (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves epoxidation of methyl 3-(4-methoxyphenyl)propenoate using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions. Optimization focuses on:

  • Catalyst selection : Use of chiral catalysts (e.g., Sharpless conditions) to control enantiomeric excess (EE) .
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance epoxide stability .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like epoxide ring-opening .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves unreacted precursors .

Basic: What analytical techniques are critical for characterizing (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify epoxy protons (δ 3.5–4.2 ppm) and confirm regiochemistry via coupling constants .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How does stereochemical configuration influence reactivity in downstream asymmetric synthesis?

Methodological Answer:
The (2R,3S) and (2S,3R) enantiomers exhibit divergent reactivities:

  • Nucleophilic ring-opening : (2R,3S) reacts preferentially with amines (e.g., benzylamine) at the C2 position due to steric hindrance at C3, forming β-amino alcohol derivatives .
  • Catalytic hydrogenation : Stereochemistry dictates diastereoselectivity; Pd/C in ethanol selectively reduces the epoxide to a trans-diol .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) hydrolyze specific enantiomers, enabling kinetic resolution for chiral intermediates .

Advanced: How can researchers resolve contradictions in environmental stability data for (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate?

Methodological Answer:
Conflicting degradation rates may arise from variable experimental designs. Mitigation strategies include:

  • Controlled abiotic studies : Use standardized OECD 307 protocols (pH 7.4, 25°C) to assess hydrolysis and photolysis in aqueous buffers .
  • Biotic assays : Employ soil microcosms with LC-MS/MS to track microbial degradation products (e.g., 4-methoxyphenylglycidic acid) .
  • Statistical validation : Apply split-plot ANOVA to account for variability in environmental matrices (e.g., soil vs. water) .
  • Cross-lab reproducibility : Share raw data via platforms like EPA DSSTox to harmonize degradation models .

Advanced: What experimental designs are optimal for studying regioselectivity in epoxide ring-opening reactions?

Methodological Answer:

  • Kinetic vs. thermodynamic control :
    • Low-temperature kinetics : Monitor reaction progress (e.g., via in situ IR) to favor C2 attack under kinetic control .
    • High-temperature equilibration : Prolonged heating (60°C) shifts selectivity toward thermodynamically stable C3 products .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways .
  • Isotopic labeling : 18O^{18}O-labeled epoxides track oxygen migration during acid-catalyzed ring-opening .

Basic: How can researchers validate the purity of (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate?

Methodological Answer:

  • Melting point analysis : Compare observed values (e.g., 92–94°C) against literature standards .
  • GC-MS purity checks : Use capillary columns (DB-5MS) to detect volatile impurities (<1% area) .
  • Elemental analysis : Validate C, H, O content within ±0.3% of theoretical values .

Advanced: What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

Methodological Answer:

  • Catalyst leaching : Immobilize chiral catalysts (e.g., on silica gel) to enhance recyclability .
  • Solvent recovery : Implement distillation systems for aprotic solvents (e.g., THF) to reduce waste .
  • Process analytical technology (PAT) : Use inline FTIR to monitor EE in real-time during pilot-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.